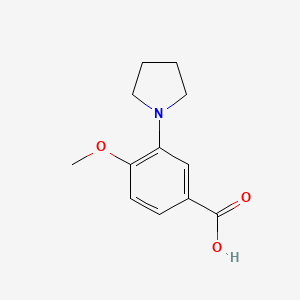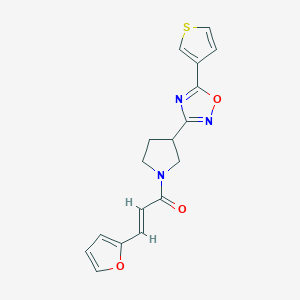![molecular formula C19H24N2O3 B2952734 N-isopropyl-N-[3-(isopropylamino)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]propanamide CAS No. 866157-81-5](/img/structure/B2952734.png)
N-isopropyl-N-[3-(isopropylamino)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-isopropyl-N-[3-(isopropylamino)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]propanamide is a useful research compound. Its molecular formula is C19H24N2O3 and its molecular weight is 328.412. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic routes and reaction conditions: This compound can be synthesized through a multistep process involving the formation of naphthalene derivatives, followed by introducing the isopropyl groups and propanamide functionalities. Commonly, the reaction begins with the oxidation of naphthalene to naphthoquinone, which is then reacted with appropriate isopropylamine and propanamide derivatives under controlled conditions to yield the desired compound.
Industrial production methods: In an industrial setting, the production of this compound would likely involve a scaled-up version of the laboratory synthesis, utilizing large reactors and efficient separation techniques to ensure high purity and yield. The process would be optimized for cost-effectiveness and safety.
Chemical Reactions Analysis
Types of reactions it undergoes: N-isopropyl-N-[3-(isopropylamino)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]propanamide can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form higher oxidation state compounds.
Reduction: Reaction with reducing agents to form lower oxidation state compounds.
Substitution: Nucleophilic and electrophilic substitution reactions involving the functional groups on the naphthalene ring.
Common reagents and conditions used in these reactions:
Oxidizing agents: Potassium permanganate, chromic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, acids, and bases.
Major products formed from these reactions:
Oxidation: Formation of higher oxidation state naphthoquinone derivatives.
Reduction: Formation of naphthalene or partially reduced naphthoquinone derivatives.
Substitution: Formation of halogenated or other substituted naphthalene derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is studied for its reactivity and potential as an intermediate in the synthesis of other complex organic molecules.
Biology: In biological research, it is explored for its potential to interact with biological molecules and pathways, which could lead to the development of new drugs or therapeutic agents.
Medicine: In medicine, researchers investigate its potential pharmacological properties, including its effects on various biological targets and pathways.
Industry: In industry, this compound could be used in the production of specialized chemicals or materials with specific properties.
Mechanism of Action: The mechanism by which N-isopropyl-N-[3-(isopropylamino)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]propanamide exerts its effects typically involves interaction with molecular targets such as enzymes, receptors, or other proteins. The compound's structure allows it to bind to these targets and modulate their activity, leading to various biological responses. The pathways involved would depend on the specific target and context in which the compound is used.
Comparison with Similar Compounds: this compound is unique due to its specific isopropyl and propanamide functional groups and its naphthalene backbone. Similar compounds might include other naphthalene derivatives or compounds with similar functional groups, such as:
Naphthalene-1,4-dione derivatives
Isopropylamine-substituted naphthalenes
Other propanamide-substituted aromatic compounds
The unique combination of these functional groups in this compound contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-[1,4-dioxo-3-(propan-2-ylamino)naphthalen-2-yl]-N-propan-2-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-6-15(22)21(12(4)5)17-16(20-11(2)3)18(23)13-9-7-8-10-14(13)19(17)24/h7-12,20H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZNCPCJYSLBFHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C1=C(C(=O)C2=CC=CC=C2C1=O)NC(C)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{[1-(piperidin-1-yl)cyclohexyl]methyl}propanamide](/img/structure/B2952651.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2952653.png)

![[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-dimethyl-amine](/img/structure/B2952658.png)
![6-bromo-4-(dibromomethyl)-5,5-dimethyl-N-(pyridin-2-yl)bicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B2952659.png)
![8-(2-((4-butylphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2952660.png)
![2-methyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2952663.png)
![5-amino-1-{[(3-methylphenyl)carbamoyl]methyl}-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2952664.png)
![2-Chloro-N-[2-[(1-cyanocyclobutyl)-methylamino]-2-oxoethyl]-6-fluorobenzamide](/img/structure/B2952665.png)



![4-fluoro-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2952673.png)

